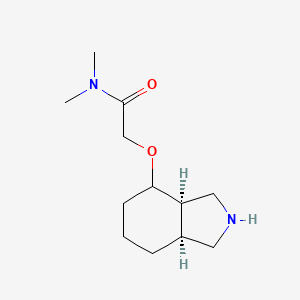![molecular formula C12H18N4O2 B8109277 1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrazole-4-Carboxamide](/img/structure/B8109277.png)
1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrazole-4-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrazole-4-Carboxamide is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally starts with the preparation of the pyrrolidine and pyrazole precursors. Key steps involve cyclization reactions that form the octahydropyrano ring.
Typically, the reaction conditions require specific catalysts and temperatures, often involving Lewis acids for catalyzing the ring formation.
Industrial Production Methods
Industrially, the production is scaled up by optimizing the reaction conditions for higher yields and purity. Continuous flow processes may be used to streamline the synthesis, reducing the time and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes substitution reactions due to the presence of reactive sites on the pyrrolidine and pyrazole rings.
It can also participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution reactions often involve nucleophiles or electrophiles, such as halides or alkylating agents.
Oxidation can be achieved using agents like KMnO₄ or H₂O₂, while reduction might involve LiAlH₄ or NaBH₄.
Major Products
Products from substitution reactions may include derivatives with added functional groups, enhancing or altering the compound's properties.
Oxidation or reduction reactions can lead to changes in the oxidation state of nitrogen and oxygen atoms within the structure.
Scientific Research Applications
Chemistry
As an interesting molecular scaffold, it serves as a precursor for synthesizing novel compounds with potential chemical and physical properties.
Biology
In biological studies, its interactions with enzymes and proteins provide insights into biochemical pathways.
Medicine
It may possess pharmacological properties, offering potential for drug development, particularly in targeting specific receptors or enzymes.
Industry
Its unique structure makes it a candidate for the development of materials with specific electronic or optical properties.
Mechanism of Action
Mechanism by Which It Exerts Its Effects
Depending on its application, the compound's activity can involve binding to specific molecular targets, altering their function.
Molecular Targets and Pathways
It may target enzymes or receptors in biological systems, modulating pathways crucial for cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
Comparable compounds include other pyrazole and pyrrolidine derivatives, like 1-Methyl-1H-pyrazole-4-carboxamide and 1-Methyl-N-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide.
Uniqueness
What sets 1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrazole-4-Carboxamide apart is its octahydropyrano ring, which may confer unique steric and electronic properties influencing its reactivity and interaction with biological systems.
Properties
IUPAC Name |
N-[(3S,3aS,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-3-yl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-16-7-8(5-14-16)12(17)15-10-6-13-9-3-2-4-18-11(9)10/h5,7,9-11,13H,2-4,6H2,1H3,(H,15,17)/t9-,10+,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHQJECVGZGVIH-VWYCJHECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2CNC3C2OCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)N[C@H]2CN[C@H]3[C@@H]2OCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine](/img/structure/B8109194.png)
![1-Methyl-3-((pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8109195.png)

![N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrimidin-2-amine](/img/structure/B8109203.png)
![4-(3-Azaspiro[5.5]undec-7-en-9-yl)morpholine](/img/structure/B8109209.png)
![7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one](/img/structure/B8109227.png)
![N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine](/img/structure/B8109239.png)
![3-(4-(Dimethylcarbamoyl)-1-methylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B8109249.png)
![(3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8109260.png)
![rel-((3aR,7aR)-octahydrofuro[3,2-c]pyridin-3a-yl)(pyrrolidin-1-yl)methanone](/img/structure/B8109267.png)
![2-[(3aR,7S,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-1-morpholin-4-ylethanone](/img/structure/B8109271.png)
![rel-(3aR,6aR)-1-methylhexahydropyrrolo[3,2-b]pyrrol-2(1H)-one](/img/structure/B8109283.png)
![2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8109287.png)
![7-(Furan-3-ylmethyl)-2-methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8109294.png)
